Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the class of dihydropyrimidines This compound features a dihydropyrimidine core substituted with a 4-methoxybenzyl group at the first position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves:
- Aldehyde (4-methoxybenzaldehyde)
- β-keto ester (methyl acetoacetate)
- Urea
The reaction is catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
4-methoxybenzaldehyde+methyl acetoacetate+urea→1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrimidine derivatives.
- Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
- Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzyl position.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate in acidic or neutral conditions.
- Reduction: Sodium borohydride in methanol or ethanol.
- Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation: Pyrimidine derivatives with oxidized functional groups.
- Reduction: Reduced dihydropyrimidine derivatives.
- Substitution: Substituted benzyl or methoxy derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
- Chemistry: Used as a building block in the synthesis of more complex organic molecules.
- Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
- Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-Benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione
- 1-(4-Hydroxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione
- 1-(4-Chlorobenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione
Uniqueness: 1-(4-Methoxybenzyl)-5-methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Biological Activity
Dihydro-1-((4-methoxyphenyl)methyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, commonly referred to as a dihydropyrimidine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is structurally characterized by a dihydropyrimidine core with specific substitutions that contribute to its pharmacological potential.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
The synthesis typically involves the Biginelli reaction , which combines 4-methoxybenzaldehyde, methyl acetoacetate, and urea under acidic conditions. This reaction is notable for producing dihydropyrimidines efficiently and is significant in the development of various bioactive compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The mechanism often involves:
- Enzyme Inhibition : The compound can mimic natural substrates, effectively blocking active sites on enzymes, which leads to therapeutic effects in various metabolic pathways.
- Antioxidant Properties : Dihydropyrimidines have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress .
Anticancer Activity
Research indicates that dihydropyrimidine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
16 | MCF-7 | 0.09 ± 0.0085 |
16 | A549 | 0.03 ± 0.0056 |
16 | Colo-205 | 0.01 ± 0.074 |
16 | A2780 | 0.12 ± 0.064 |
These findings suggest that the presence of electron-rich groups enhances anticancer activity, making it a promising candidate for further development .
Anti-inflammatory Effects
Dihydropyrimidines have also been explored for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation markers in vitro and in vivo models.
Antimicrobial Activity
The antimicrobial potential of this class of compounds has been evaluated against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | Not Detected |
S. aureus | Not Detected |
K. pneumoniae | Not Detected |
A. baumannii | Not Detected |
P. aeruginosa | Not Detected |
While initial studies did not yield significant antimicrobial activity at tested concentrations, further modifications to the structure may enhance efficacy against resistant strains .
Case Studies
Several studies have focused on the biological evaluation of pyrimidine derivatives:
- Cytotoxicity Studies : A study involving thiazolidin-4-one-pyrimidine derivatives demonstrated promising cytotoxic effects against HepG2 and MCF-7 cells, indicating that structural modifications can lead to enhanced biological activity .
- Antioxidant Studies : Another investigation highlighted that certain methoxy-substituted pyrimidines exhibited superior antioxidant capabilities compared to standard antioxidants like α-tocopherol, suggesting their potential use in preventing oxidative damage .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methyl-1,3-diazinane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-7-15(13(17)14-12(9)16)8-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASUMVLHEFKLNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978138 | |
Record name | 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62554-10-3 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062554103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1-[(4-methoxyphenyl)methyl]-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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